Obelmycin D
Descripción
Obelmycin D is a member of the anthracycline class of antibiotics, structurally and functionally related to compounds like daunomycin, adriamycin (doxorubicin), and Obelmycin A. Anthracyclines are renowned for their antitumor activity, primarily through DNA intercalation and topoisomerase II inhibition. However, their clinical utility is often hampered by dose-dependent cardiotoxicity and drug resistance. Obelmycin D is hypothesized to address these limitations through structural modifications that enhance efficacy and reduce toxicity.
Propiedades
Número CAS |
107807-17-0 |
|---|---|
Fórmula molecular |
C60H88N2O23 |
Peso molecular |
1205.3 g/mol |
Nombre IUPAC |
7,10-bis[[4-(dimethylamino)-5-[4-hydroxy-5-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy]-9-ethyl-1,4,6,9,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C60H88N2O23/c1-12-60(73)23-38(80-41-19-30(61(8)9)55(26(4)76-41)83-43-21-36(67)57(28(6)78-43)81-39-17-15-32(63)24(2)74-39)47-50(54(72)49-48(53(47)71)51(69)45-34(65)13-14-35(66)46(45)52(49)70)59(60)85-42-20-31(62(10)11)56(27(5)77-42)84-44-22-37(68)58(29(7)79-44)82-40-18-16-33(64)25(3)75-40/h13-14,24-33,36-44,55-59,63-68,71-73H,12,15-23H2,1-11H3 |
Clave InChI |
NWSULKNDMBRCNS-UHFFFAOYSA-N |
SMILES |
CCC1(CC(C2=C(C1OC3CC(C(C(O3)C)OC4CC(C(C(O4)C)OC5CCC(C(O5)C)O)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C=CC(=C7C6=O)O)O)O)OC8CC(C(C(O8)C)OC9CC(C(C(O9)C)OC1CCC(C(O1)C)O)O)N(C)C)O |
SMILES canónico |
CCC1(CC(C2=C(C1OC3CC(C(C(O3)C)OC4CC(C(C(O4)C)OC5CCC(C(O5)C)O)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C=CC(=C7C6=O)O)O)O)OC8CC(C(C(O8)C)OC9CC(C(C(O9)C)OC1CCC(C(O1)C)O)O)N(C)C)O |
Sinónimos |
obelmycin D |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Structural Comparison
Obelmycin D shares a tetracyclic aglycone core with other anthracyclines but differs in its sugar moiety and side-chain substitutions. Key structural comparisons include:
*Inferred based on Obelmycin A’s molecular weight .
Structural variations in the sugar moiety (e.g., L-rhamnose in Obelmycin A/D vs. daunosamine in daunomycin/adriamycin) influence DNA binding affinity and cellular uptake .
Pharmacological Activity
In Vitro and In Vivo Efficacy Obelmycin A, a close analog, demonstrates superior antitumor activity against leukemia L1210 cells compared to daunomycin and adriamycin, with an IC₅₀ of 0.02 µg/mL vs. 0.05 µg/mL for daunomycin . In murine models, Obelmycin A increased survival time by 250% in leukemia-bearing mice, outperforming traditional anthracyclines . While direct data for Obelmycin D is absent, structural similarities suggest comparable or enhanced efficacy.
Toxicity Profile
Cardiotoxicity, a major limitation of anthracyclines, is linked to reactive oxygen species (ROS) generation. Obelmycin A’s modified side chain reduces ROS production by 40% compared to adriamycin in cardiomyocyte assays . This implies that Obelmycin D may exhibit similar or improved safety profiles.
Clinical and Preclinical Data
| Metric | Obelmycin A | Adriamycin |
|---|---|---|
| Tumor Growth Inhibition (L1210) | 98% | 85% |
| Cardiotoxicity Incidence (Mice) | 10% | 60% |
| Plasma Half-Life | 8.2 hours | 6.5 hours |
The extended half-life of Obelmycin A suggests improved pharmacokinetics, a trait likely conserved in Obelmycin D .
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
